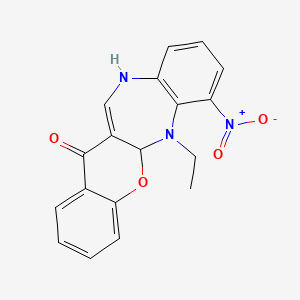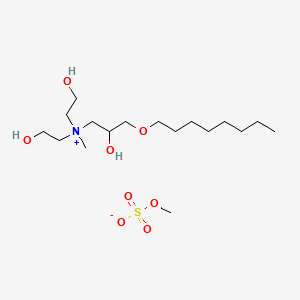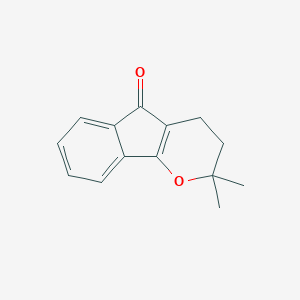
Perphenazine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perphenazine trihydrochloride is a phenothiazine derivative used primarily as an antipsychotic medication. It is known for its efficacy in treating schizophrenia and controlling severe nausea and vomiting. This compound works by blocking dopamine receptors in the brain, which helps to alleviate symptoms of psychosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perphenazine involves the condensation of 2-chloro-10H-phenothiazine with 1-(2-hydroxyethyl)piperazine. This reaction typically occurs in the presence of a base, such as sodium hydroxide, and a solvent like toluene. The reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods
In industrial settings, the production of perphenazine involves several steps, including side chain synthesis, condensation, and purification. The side chain synthesis is carried out using toluene and dimethylbenzene as solvents. The condensation reaction is followed by distillation, washing, pickling, alkali cleaning, and crystallization to obtain the crude product. The crude product is then purified using activated carbon and acetone, followed by crystallization and drying .
Chemical Reactions Analysis
Types of Reactions
Perphenazine trihydrochloride undergoes various chemical reactions, including:
Oxidation: Perphenazine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert perphenazine to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Perphenazine trihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of phenothiazine derivatives.
Biology: Investigated for its effects on cellular processes and receptor binding.
Medicine: Primarily used in the treatment of schizophrenia and severe nausea.
Industry: Utilized in the development of antipsychotic medications and other therapeutic agents.
Mechanism of Action
Perphenazine trihydrochloride exerts its effects by blocking dopamine D1 and D2 receptors in the brain. This inhibition reduces the activity of dopamine, a neurotransmitter involved in mood regulation and psychosis. The compound also binds to alpha-adrenergic receptors, contributing to its antiemetic effects .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Fluphenazine: A high-potency phenothiazine antipsychotic.
Thioridazine: A low-potency phenothiazine antipsychotic.
Uniqueness
Perphenazine trihydrochloride is unique due to its intermediate potency compared to other phenothiazines. It is more potent than chlorpromazine but less potent than fluphenazine. This balance makes it effective for treating a range of psychotic disorders while minimizing side effects .
Properties
CAS No. |
130-69-8 |
|---|---|
Molecular Formula |
C21H29Cl4N3OS |
Molecular Weight |
513.3 g/mol |
IUPAC Name |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol;trihydrochloride |
InChI |
InChI=1S/C21H26ClN3OS.3ClH/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26;;;/h1-2,4-7,16,26H,3,8-15H2;3*1H |
InChI Key |
PRLOXOPQAYEASW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-](/img/structure/B12779017.png)


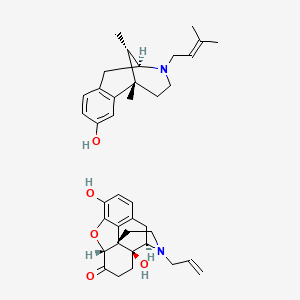

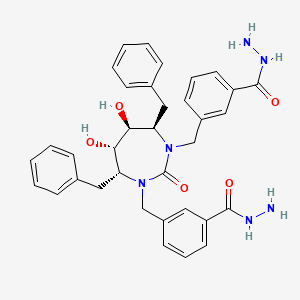

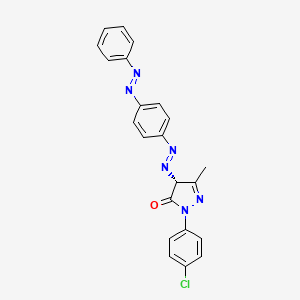
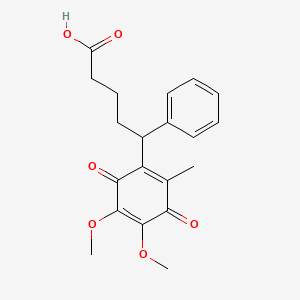
![(2S)-1-(4-amino-2,3,5-trimethylphenoxy)-3-[4-[4-[(4-fluorophenyl)methyl]phenyl]piperazin-1-yl]propan-2-ol](/img/structure/B12779067.png)
